NRP‑1 Receptor Binding Affinity: tLyP‑1 (4 μM) Outperforms ATWLPPR (19 μM) and V1/A7R (60 μM) by 4.8‑fold and 15‑fold Respectively
tLyP‑1 binds NRP‑1 with an IC50 of 4 μM [1]. In a recombinant‑protein cell‑free binding assay, the competing NRP‑1‑targeted heptapeptide ATWLPPR displayed an IC50 of 19 μM, while V1/A7R (also a heptapeptide) exhibited an IC50 of 60 μM under comparable assay conditions [2]. Thus tLyP‑1 exhibits a 4.75‑fold higher affinity versus ATWLPPR and a 15‑fold higher affinity versus V1/A7R.
| Evidence Dimension | NRP‑1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | tLyP‑1 IC50 = 4 μM |
| Comparator Or Baseline | ATWLPPR IC50 = 19 μM; V1/A7R IC50 = 60 μM |
| Quantified Difference | tLyP‑1 is 4.75‑fold more potent than ATWLPPR; 15‑fold more potent than V1/A7R |
| Conditions | Cell‑free recombinant NRP‑1 binding assay; ATWLPPR data from Tirand et al. 2006; V1/A7R data from Sigma‑Aldrich product specification |
Why This Matters
Higher NRP‑1 affinity translates directly into lower ligand‑dosing requirements for equivalent receptor engagement, reducing potential off‑target effects and enabling more economical procurement for pilot‑scale conjugate synthesis.
- [1] PeptideDB. tLyP‑1 peptide product page. Accessed 2026‑04‑23. View Source
- [2] Tirand L, Frochot C, Vanderesse R, et al. A peptide competing with VEGF165 binding on neuropilin‑1 mediates targeting of a chlorin‑type photosensitizer. J Control Release. 2006;111(1‑2):153‑164. View Source
